An In-depth Technical Guide to the Mechanism of Action of (2E,6E)-2,6-bis(4-pyridinylmethylene)cyclohexanone
An In-depth Technical Guide to the Mechanism of Action of (2E,6E)-2,6-bis(4-pyridinylmethylene)cyclohexanone
Foreword for the Research Professional
The field of oncology is in a perpetual state of evolution, demanding novel therapeutic strategies that are both potent and selective. Within this landscape, the Signal Transducer and Activator of Transcription 3 (STAT3) has emerged as a pivotal target.[1][2] Constitutively activated STAT3 is a hallmark of numerous human cancers, driving proliferation, survival, and angiogenesis while suppressing anti-tumor immunity.[1][3][4] This guide provides an in-depth exploration of the mechanism of action of (2E,6E)-2,6-bis(4-pyridinylmethylene)cyclohexanone, a promising small molecule inhibitor of the STAT3 signaling pathway. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive technical resource, blending established data with actionable experimental insights to facilitate further investigation and therapeutic development.
Compound Profile: (2E,6E)-2,6-bis(4-pyridinylmethylene)cyclohexanone
(2E,6E)-2,6-bis(4-pyridinylmethylene)cyclohexanone , also known by synonyms such as SC66, is a synthetic organic compound belonging to the bis-chalcone family.[5][6][7] Its chemical structure features a central cyclohexanone ring flanked by two pyridinylmethylene groups, contributing to its biological activity.[6][7] This class of molecules, characterized by a symmetrical and conjugated system, has garnered significant interest for its diverse pharmacological properties, including anticancer and anti-inflammatory effects.[6][8]
| Identifier | Value |
| IUPAC Name | (2E,6E)-2,6-bis(pyridin-4-ylmethylidene)cyclohexan-1-one[7] |
| Molecular Formula | C18H16N2O[7] |
| Molecular Weight | 276.3 g/mol [7] |
| CAS Number | 871361-88-5[5] |
| Synonyms | SC66, (2E,6E)-2,6-bis(4-pyridylmethylene)cyclohexanone[5][7] |
Synthesis via Claisen-Schmidt Condensation
The primary synthetic route for (2E,6E)-2,6-bis(4-pyridinylmethylene)cyclohexanone and its analogs is the base-catalyzed Claisen-Schmidt condensation.[6] This efficient reaction involves the double aldol condensation of cyclohexanone with two equivalents of 4-pyridinecarboxaldehyde.
Caption: Synthesis of (2E,6E)-2,6-bis(4-pyridinylmethylene)cyclohexanone.
Core Mechanism of Action: Inhibition of STAT3 Signaling
The primary mechanism through which (2E,6E)-2,6-bis(4-pyridinylmethylene)cyclohexanone and its analogs exert their anticancer effects is the inhibition of the STAT3 signaling pathway.[1][9][10] STAT3 is a transcription factor that, upon activation, dimerizes, translocates to the nucleus, and regulates the expression of genes involved in cell proliferation, survival, and angiogenesis.[1][2] In many cancers, STAT3 is constitutively active, leading to uncontrolled tumor growth.[1][3]
Direct Targeting of STAT3
While the precise binding site of (2E,6E)-2,6-bis(4-pyridinylmethylene)cyclohexanone on the STAT3 protein requires further elucidation through co-crystallography studies, computational modeling and binding assays of analogous compounds suggest a direct interaction.[3] This interaction likely occurs within a domain critical for STAT3 dimerization or DNA binding, thereby preventing its function as a transcription factor.
Downstream Consequences of STAT3 Inhibition
The inhibition of STAT3 by (2E,6E)-2,6-bis(4-pyridinylmethylene)cyclohexanone initiates a cascade of downstream effects that collectively contribute to its anti-tumor activity.
Caption: Downstream effects of STAT3 inhibition.
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Decreased Cell Proliferation: By inhibiting STAT3, the expression of genes crucial for cell cycle progression, such as cyclins and c-myc, is downregulated. This leads to cell cycle arrest and a reduction in tumor cell proliferation.[11]
-
Induction of Apoptosis: STAT3 promotes cell survival by upregulating anti-apoptotic proteins like Bcl-2 and survivin.[10][12] Inhibition of STAT3 leads to the downregulation of these proteins, shifting the cellular balance towards apoptosis.[12][13]
-
Inhibition of Angiogenesis: STAT3 activation is linked to the expression of pro-angiogenic factors like vascular endothelial growth factor (VEGF). Consequently, inhibition of STAT3 can suppress tumor-associated angiogenesis.
-
Modulation of the Tumor Microenvironment: STAT3 plays a critical role in creating an immunosuppressive tumor microenvironment.[4] By inhibiting STAT3, (2E,6E)-2,6-bis(4-pyridinylmethylene)cyclohexanone may help to reinvigorate anti-tumor immunity.[4]
Experimental Validation Protocols
To rigorously investigate the mechanism of action of (2E,6E)-2,6-bis(4-pyridinylmethylene)cyclohexanone, a multi-faceted experimental approach is essential.
In Vitro Characterization
3.1.1. Cell Viability and Proliferation Assays
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Objective: To determine the cytotoxic and anti-proliferative effects of the compound on cancer cell lines with constitutively active STAT3.
-
Methodology:
-
Seed cancer cells (e.g., MDA-MB-231, A549) in 96-well plates.[3][8]
-
Treat cells with a serial dilution of (2E,6E)-2,6-bis(4-pyridinylmethylene)cyclohexanone for 24, 48, and 72 hours.
-
Assess cell viability using an MTT or similar colorimetric assay.[8][11]
-
Calculate the IC50 value for each cell line and time point.
-
3.1.2. Western Blot Analysis of STAT3 Signaling
-
Objective: To confirm the inhibition of STAT3 phosphorylation and the downregulation of downstream target proteins.
-
Methodology:
-
Treat cancer cells with the compound at its IC50 concentration for various time points.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-STAT3 (Tyr705), total STAT3, Bcl-2, survivin, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize using chemiluminescence.
-
3.1.3. Apoptosis Assay
-
Objective: To quantify the induction of apoptosis.
-
Methodology:
-
Treat cells with the compound as described above.
-
Stain cells with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
In Vivo Efficacy Studies
3.2.1. Xenograft Mouse Model
-
Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.
-
Methodology:
-
Subcutaneously implant human cancer cells with high STAT3 activity into immunodeficient mice.
-
Once tumors are established, randomize mice into vehicle control and treatment groups.
-
Administer (2E,6E)-2,6-bis(4-pyridinylmethylene)cyclohexanone (e.g., via intraperitoneal injection) at a predetermined dose and schedule.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, excise tumors for immunohistochemical analysis of p-STAT3, Ki-67 (proliferation marker), and TUNEL (apoptosis marker).
-
Caption: Experimental workflow for validating the mechanism of action.
Concluding Remarks and Future Directions
(2E,6E)-2,6-bis(4-pyridinylmethylene)cyclohexanone represents a promising scaffold for the development of novel anticancer agents targeting the STAT3 signaling pathway. Its mechanism of action, centered on the inhibition of STAT3, leads to a multifaceted anti-tumor response encompassing the suppression of proliferation, induction of apoptosis, and potential modulation of the tumor microenvironment. The experimental protocols outlined in this guide provide a robust framework for further investigation and validation of this and related compounds.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of the cyclohexanone core.[11]
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: To understand the absorption, distribution, metabolism, and excretion of the compound, and to correlate drug exposure with its biological effects.
-
Combination Therapies: To explore synergistic effects with other anticancer agents, such as chemotherapy or immunotherapy.
By systematically addressing these areas, the full therapeutic potential of (2E,6E)-2,6-bis(4-pyridinylmethylene)cyclohexanone and its analogs can be realized, paving the way for new and effective cancer treatments.
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- Santosa, H., Sumartha, I. G. A., Kesuma, D., & Yuniarta, T. A. (2024, July 24). Synthesis, Anticancer activity and molecular modelling of 2,6-bis-(4- nitrobenzylidene) cyclohexanone. Ubaya Repository.
- The Curcumin Analogs 2-Pyridyl Cyclohexanone Induce Apoptosis via Inhibition of the JAK2–STAT3 Pathway in Human Esophageal Squamous Cell Carcinoma Cells. (2018, August 21). PMC.
- Selective inhibition of canonical STAT3 signaling suppresses K-ras mutant lung tumorigenesis and reinvigor
- Cyclohexanone, 2,6-bis(4-pyridinylmethylene)-, (2E,6E)- [871361-88-5]. King-Pharm.
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- Zhou, L.-Y. (2007, July 1). 2,6-Bis(4-bromobenzylidene)cyclohexanone. Semantic Scholar.
- The Curcumin Analogs 2-Pyridyl Cyclohexanone Induce Apoptosis via Inhibition of the JAK2-STAT3 Pathway in Human Esophageal Squamous Cell Carcinoma Cells. (2018, August 21). PubMed.
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